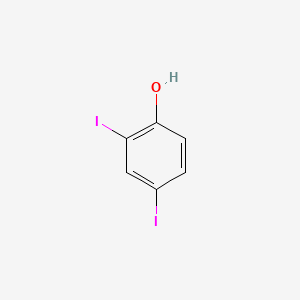

2,4-Diiodofenol

Descripción general

Descripción

2,4-Diiodophenol (2,4-DIP) is an organic chemical compound classified as a phenol. It is an important intermediate in the synthesis of various organic compounds. 2,4-DIP is a colorless, crystalline solid with a melting point of around 100°C and a boiling point of around 250°C. It is soluble in water and organic solvents. 2,4-DIP is widely used in industrial and laboratory settings due to its high reactivity and versatility.

Aplicaciones Científicas De Investigación

Bioquímica

2,4-Diiodofenol: juega un papel en la investigación bioquímica debido a su importancia estructural en el estudio de los compuestos orgánicos yodados. Se utiliza como sustrato o intermedio en la síntesis de moléculas más complejas. Por ejemplo, se puede utilizar en el estudio de la unión halógena y sus efectos sobre la estabilidad y la reactividad de los compuestos bioquímicos .

Ciencias Ambientales

En las ciencias ambientales, This compound es importante en el estudio de los compuestos orgánicos halogenados y su impacto ambiental. Sirve como un compuesto modelo para comprender el comportamiento de moléculas similares en los sistemas acuáticos y el suelo. La investigación sobre sus vías de degradación ayuda a evaluar los riesgos ecológicos y desarrollar estrategias para la remediación de contaminantes halogenados .

Farmacéuticos

This compound: los derivados se exploran por sus posibles aplicaciones farmacéuticas. Se han estudiado como inhibidores de enzimas como la 5-lipooxigenasa, que están implicadas en enfermedades inflamatorias. Esta investigación es crucial para el desarrollo de nuevos fármacos que pueden tratar afecciones como el asma, la artritis reumatoide y otras enfermedades mediadas por leucotrienos .

Ciencia de los Materiales

En la ciencia de los materiales, This compound se investiga por sus propiedades y aplicaciones en el desarrollo de nuevos materiales. Su contenido de yodo lo convierte en un compuesto valioso para crear polímeros y materiales dopados con yodo que exhiben propiedades eléctricas u ópticas únicas .

Química Analítica

This compound: se utiliza en química analítica como un estándar o compuesto de referencia. Sus características bien definidas, como el punto de fusión y los datos espectrales, lo hacen adecuado para calibrar instrumentos y validar métodos analíticos como HPLC, RMN y espectrometría de masas .

Agricultura

Aunque no se utiliza directamente en la agricultura, This compound puede ser relevante en el estudio de la acción y degradación de los herbicidas. Sirve como modelo para comprender el destino ambiental de los herbicidas fenólicos halogenados y su posible impacto en los ecosistemas y la salud humana .

Mecanismo De Acción

Target of Action

It’s structurally similar to 2,4-dinitrophenol , which is known to target the mitochondrial oxidative phosphorylation process

Mode of Action

Based on its structural similarity to 2,4-dinitrophenol , it might interact with its targets by uncoupling oxidative phosphorylation . This process disrupts the normal energy production pathway in cells, leading to increased metabolism and energy expenditure . .

Biochemical Pathways

If it acts similarly to 2,4-dinitrophenol , it might affect the oxidative phosphorylation pathway . This could potentially lead to downstream effects such as increased heat production and decreased ATP synthesis

Pharmacokinetics

Its molecular weight is 345.91 , which might influence its absorption and distribution.

Result of Action

If it acts similarly to 2,4-Dinitrophenol , it might lead to increased heat production and decreased ATP synthesis at the cellular level . .

Análisis Bioquímico

Biochemical Properties

It is known that iodinated phenols, such as 2,4-Diiodophenol, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that iodinated phenols can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression

Propiedades

IUPAC Name |

2,4-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHRRUMUNVQEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173937 | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2012-29-5 | |

| Record name | 2,4-Diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

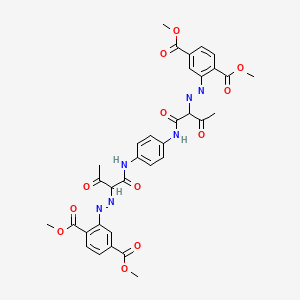

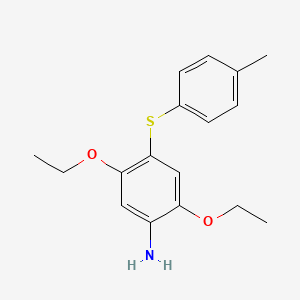

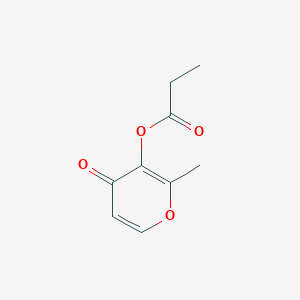

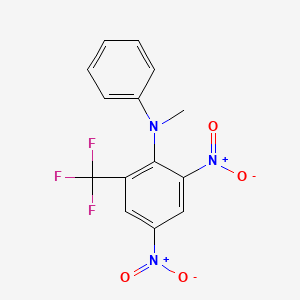

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the reactivity of 2,4-Diiodophenol unique in palladium-catalyzed coupling reactions?

A1: [] 2,4-Diiodophenol demonstrates remarkable regioselectivity in palladium-catalyzed coupling reactions. While it efficiently undergoes coupling with terminal alkynes and formylation at the 4-iodo position, it remains unreactive towards coupling with stananne reagents and alkenes. This selectivity is crucial for targeted synthesis and can be attributed to the electronic and steric influences of the adjacent hydroxyl group and the differing reactivity of the two iodine atoms. Notably, the choice of the oxygen protecting group on the phenol significantly influences the reaction outcome. This regioselectivity was exploited in the synthesis of the phytotoxic natural product, Eutypine, highlighting the compound's utility in natural product synthesis. []

Q2: How does the presence of 2,4-Diiodophenol in a Salan ligand impact the polymerization of 1-hexene and propylene with Group 4 metals?

A2: [] Incorporating 2,4-Diiodophenol into a Salan ligand and complexing it with Group 4 metals (Ti, Zr, Hf) leads to notable differences in the polymerization behavior of 1-hexene and propylene. The bulky iodine substituents on the phenolate rings contribute to the catalyst's stereoselectivity, influencing the isotacticity of the resulting polymers. Specifically, the titanium complex exhibited the highest isotacticity for poly(1-hexene), reaching 87% [mmmm], suggesting an enantiomorphic site control mechanism. This finding underscores the impact of ligand modification on catalyst performance in olefin polymerization.

Q3: Can 2,4-Diiodophenol be synthesized through a Friedel-Crafts reaction, and what are the key findings?

A3: [] Interestingly, reacting ortho- or para-iodophenyl acetate with aluminum chloride doesn't yield the expected Friedel-Crafts acylation product. Instead, 2,4-diiodophenol is formed from the ortho isomer, and 3,5-diiodo-4-hydroxyacetophenone is formed from the para isomer. This unexpected outcome highlights the potential for unique reaction pathways and product formation when dealing with diiodophenol derivatives. These findings emphasize the importance of careful analysis and characterization in synthetic chemistry, especially when working with halogenated aromatic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)

![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)